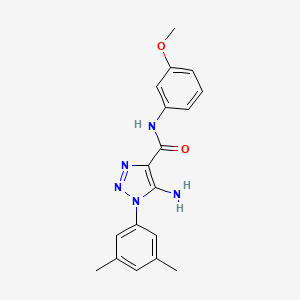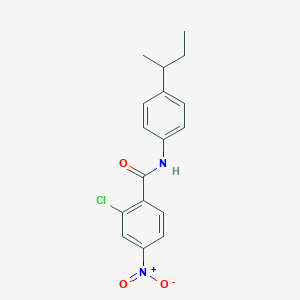![molecular formula C25H27N3O2S2 B5036588 N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)
N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is commonly referred to as SBP-4i and belongs to the class of thiourea derivatives. It has been found to possess significant pharmacological properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of SBP-4i is not yet fully understood. However, it has been suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
SBP-4i has been found to possess significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and serine/threonine kinases, that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to possess anti-oxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
The advantages of using SBP-4i in lab experiments include its high yield of synthesis, easy purification, and significant pharmacological properties. However, the limitations of using SBP-4i include its limited solubility in water and its potential toxicity, which can affect the viability of cells in lab experiments.
将来の方向性
There are several future directions for the research on SBP-4i. These include:
1. Further studies to understand the mechanism of action of SBP-4i and its potential targets in cancer cells.
2. Development of new derivatives of SBP-4i that possess improved pharmacological properties and reduced toxicity.
3. Investigation of the potential applications of SBP-4i in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
4. Clinical trials to evaluate the safety and efficacy of SBP-4i in humans.
Conclusion:
In conclusion, SBP-4i is a promising chemical compound that has significant pharmacological properties and potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成法
The synthesis of SBP-4i involves the reaction of 4-sec-butylphenyl isothiocyanate with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline. This reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is typically high, and the purity of the compound can be easily achieved through standard purification techniques.
科学的研究の応用
SBP-4i has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-3-18(2)19-8-10-21(11-9-19)26-25(31)27-22-12-14-23(15-13-22)32(29,30)28-17-16-20-6-4-5-7-24(20)28/h4-15,18H,3,16-17H2,1-2H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLUWUBPBYZDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)


![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5036545.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)

![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![1-benzyl-4-[2-(2,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5036614.png)